molecular formula C8H15N B6247085 rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis CAS No. 10268-02-7

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis

Cat. No.: B6247085
CAS No.: 10268-02-7
M. Wt: 125.21 g/mol
InChI Key: KPXSPHQLZBMRLW-SFYZADRCSA-N
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Description

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis: is a chiral compound belonging to the class of cyclopenta[c]pyridines. This compound is characterized by its unique bicyclic structure, which includes a cyclopentane ring fused to a pyridine ring. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The specific stereochemistry is denoted by the (4aR,7aR) configuration, indicating the spatial arrangement of atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with an amine. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and achieve the fully saturated octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Resolution of Racemic Mixture: Since the compound is racemic, it may be necessary to resolve the enantiomers using chiral chromatography or other resolution techniques to obtain the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for chiral resolution can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at activated positions on the cyclopentane ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding stereochemistry in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aS)-octahydro-1H-cyclopenta[c]pyridine, trans
  • (4aS,7aS)-octahydro-1H-cyclopenta[c]pyridine, cis
  • (4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, trans

Uniqueness

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. Compared to its trans isomers, the cis configuration may exhibit different binding affinities and selectivities in biological systems, making it a distinct and valuable compound for research and industrial applications.

Properties

CAS No.

10268-02-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2/t7-,8+/m1/s1

InChI Key

KPXSPHQLZBMRLW-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CCNC[C@@H]2C1

Canonical SMILES

C1CC2CCNCC2C1

Purity

95

Origin of Product

United States

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